2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime
CAS No.: 306979-71-5
Cat. No.: VC6882639
Molecular Formula: C11H14ClNOS
Molecular Weight: 243.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306979-71-5 |
|---|---|
| Molecular Formula | C11H14ClNOS |
| Molecular Weight | 243.75 |
| IUPAC Name | (E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine |
| Standard InChI | InChI=1S/C11H14ClNOS/c1-11(2,8-13-14-3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3/b13-8+ |
| Standard InChI Key | NIIZMDFZKNSBQU-MDWZMJQESA-N |
| SMILES | CC(C)(C=NOC)SC1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime is systematically named (E)-2-(4-chlorophenyl)sulfanyl-N-methoxy-2-methylpropan-1-imine, reflecting its IUPAC nomenclature. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 306979-71-5 | |
| Molecular Formula | C₁₁H₁₄ClNOS | |
| Molecular Weight | 243.75 g/mol | |
| SMILES | CC(C)(C=NOC)SC1=CC=C(C=C1)Cl | |
| InChI Key | NIIZMDFZKNSBQU-MDWZMJQESA-N |
The (E)-configuration at the imine double bond is confirmed by the stereodescriptor in its InChI string.
Structural Features and Electronic Properties
The molecule integrates three key moieties:
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4-Chlorophenyl sulfanyl group: Introduces aromaticity and electrophilic substitution potential at the para-chloro position.
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Branched 2-methylpropanal backbone: Provides steric bulk, influencing reaction kinetics and regioselectivity.
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O-Methyloxime functional group: Enhances stability compared to free oximes while retaining nucleophilic character at the imine nitrogen .
Density functional theory (DFT) calculations predict partial positive charge localization on the imine carbon (C=N) and the sulfur atom, facilitating nucleophilic and oxidative reactions, respectively.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step sequence:
Step 1: Synthesis of 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal
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Substrate: 4-Chlorothiophenol reacts with 2-methylpropanal under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
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Mechanism: Nucleophilic aromatic substitution (SₙAr) at the aldehyde β-position, favored by the steric protection of the methyl groups .
Step 2: O-Methyloxime Formation
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Reagents: O-Methylhydroxylamine hydrochloride (MeONH₂·HCl) in ethanol/water, with sodium acetate buffer (pH 4–5).
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Conditions: Reflux at 60–80°C for 6–12 hours, yielding the (E)-isomer preferentially due to steric hindrance.
Industrial-Scale Production Challenges
Reactivity and Functional Transformations
Nucleophilic Additions
The imine group undergoes nucleophilic attacks at the electrophilic carbon:
Common nucleophiles include Grignard reagents and hydrides, producing secondary amines after workup.
Sulfanyl Group Oxidation
Treatment with m-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioether to sulfoxide:
Further oxidation to sulfone requires harsher conditions (e.g., H₂O₂/AcOH) .
Acid-Catalyzed Hydrolysis
Under acidic conditions (HCl, H₂O/THF), the oxime hydrolyzes to regenerate the parent aldehyde:
Future Research Priorities
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Biological Screening: Comprehensive in vitro testing against kinase and protease targets.
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Process Chemistry: Development of continuous-flow synthesis to improve yield and reduce waste.
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Derivatization Studies: Exploration of Suzuki-Miyaura couplings at the chlorophenyl ring for library synthesis.
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